The compound can be classified as a heterocyclic aromatic compound due to the presence of the pyridine ring. It is often utilized in organic synthesis and medicinal chemistry, where its derivatives may exhibit biological activity. The compound's chemical identity can be referenced through its CAS number, which is 1436151-26-6, and its molecular formula is .
The synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile involves several potential methods, typically utilizing reactions that introduce the cyano group into the desired aromatic framework. One common approach includes:
Specific protocols for the synthesis might vary, but they generally involve:
The molecular structure of 3-(6-Methylpyridin-2-yl)propanenitrile can be described as follows:
The compound's structure can be represented by its canonical SMILES notation: CC1=NC(=CC=C1)CN(CCC#N)CC#C
.
3-(6-Methylpyridin-2-yl)propanenitrile can participate in various chemical reactions typical of nitriles and aromatic compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 3-(6-Methylpyridin-2-yl)propanenitrile often involves interactions at a molecular level that affect biological pathways:
Research into specific mechanisms remains ongoing, particularly regarding any pharmacological effects related to this compound and its derivatives .
The physical and chemical properties of 3-(6-Methylpyridin-2-yl)propanenitrile include:
The applications of 3-(6-Methylpyridin-2-yl)propanenitrile are diverse and include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: